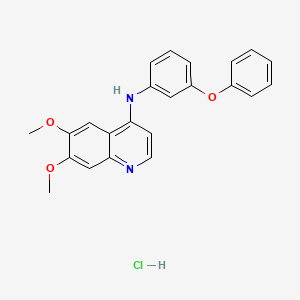

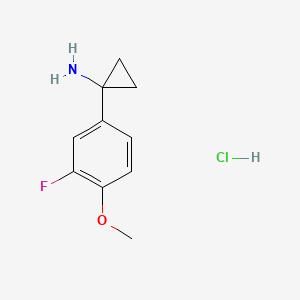

1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride

Übersicht

Beschreibung

The compound "1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various compounds with structural similarities, such as the presence of a cyclopropane ring and substitution patterns that include fluoro and methoxy groups on a phenyl ring. These compounds are of interest due to their biological activities, which include antimycobacterial, antibacterial, and receptor antagonist properties .

Synthesis Analysis

The synthesis of compounds related to "this compound" involves multi-step reactions starting from different precursors. For instance, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids starts from 1,2,3,4-tetrafluoro benzene . Another example is the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride, which begins with 3,3'-difluorobenzophenone . These syntheses involve condensation, reduction, and other reactions to introduce the desired functional groups and build the molecular framework .

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" is characterized by the presence of a cyclopropane ring, which is a three-membered ring known for its ring strain and reactivity. The substitution of the phenyl ring with fluoro and methoxy groups can influence the electronic properties of the molecule and, consequently, its biological activity .

Chemical Reactions Analysis

The chemical reactions involving compounds with cyclopropane rings and substituted phenyl groups can be quite diverse. For example, cyclopropenone oximes can react with isocyanates to form 1:2 addition products, 4,6-diazaspiro[2.3]hexenones . The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect the reactivity of these compounds in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would likely be influenced by the presence of the fluoro and methoxy groups. These substituents can affect the compound's solubility, boiling point, melting point, and stability. The hydrochloride salt form would be expected to enhance the compound's water solubility, making it more suitable for biological studies .

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds :

- The compound has been used in the preparation of various fluorinated compounds, which are essential in many chemical syntheses. For instance, it has been utilized in the creation of 2-fluoro-3-alkoxy-1,3-butadienes, which show efficient 4 + 2 cycloaddition reactions (Patrick, Rogers, & Gorrell, 2002).

- Additionally, it's involved in the synthesis of compounds like 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines which exhibit high antibacterial activity (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).

Pharmacological Applications :

- Research shows potential pharmacological uses, such as in the development of neurokinin-1 receptor antagonists. These compounds have shown efficacy in pre-clinical tests related to clinical efficacy in conditions like emesis and depression (Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, & Hargreaves, 2001).

Development of Antimicrobial Agents :

- It has been involved in the synthesis of fluoroquinolone-based 4-thiazolidinones, showing significant antifungal and antibacterial activities. This highlights its role in developing new antimicrobial agents (Patel & Patel, 2010).

Potential in Cancer Treatment :

- Studies have shown that derivatives of 1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride, such as 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, possess anti-leukemia activity. These compounds inhibit the growth of certain cancer cells, indicating their potential in cancer treatment (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).

Exploration in Neurochemistry :

- The compound has been used in synthesizing sigma receptor ligands, a significant area in neurochemistry research. These ligands have shown different selectivities for sigma receptor subtypes, important for understanding various neurological conditions (Schinor, Hruschka, Daniliuc, Schepmann, Wünsch, & Haufe, 2020).

Wirkmechanismus

Target of Action

It’s structurally related to cyclopropylamine , which is known to inactivate cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.

Mode of Action

Cyclopropylamine, a structurally related compound, inactivates cytochrome p450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme .

Biochemical Pathways

Given its structural similarity to cyclopropylamine, it may potentially affect pathways involving cytochrome p450 enzymes .

Result of Action

Based on its structural similarity to cyclopropylamine, it may potentially lead to the inactivation of cytochrome p450 enzymes, thereby affecting the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It’s recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Eigenschaften

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWJHCRKPFDRBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC2)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857456 | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1860028-22-3, 1260852-84-3 | |

| Record name | Cyclopropanamine, 1-(3-fluoro-4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3028240.png)

![3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3028242.png)

![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)

![2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028246.png)

![(2R)-2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B3028250.png)

![[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol](/img/structure/B3028255.png)

![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)